Oral Pharmacokinetic Profile vs. Salicyluric Acid (Salicyl-Glycine) in Rabbits
Following oral administration in rabbits at equivalent salicylic acid doses, salicyl-glycyl-glycine demonstrates a markedly delayed and elevated peak plasma salicylic acid concentration relative to the single-glycine conjugate salicyluric acid (salicylglycine). Specifically, salicyluric acid (60 mg/kg, salicylic acid equivalent) achieved a salicylic acid Cmax of approximately 9.7 μg/mL at Tmax = 5 h [1], whereas salicyl-glycylglycine (434 μmol/kg, equivalent to salicylic acid) reached a Cmax of 55.6 μg/mL at Tmax = 15 h [2]. The 5.7-fold higher Cmax and 10-hour delay in Tmax confirm that the dipeptide carrier profoundly alters the rate and extent of microbial bioactivation in the hindgut.
| Evidence Dimension | Oral plasma salicylic acid Cmax and Tmax |
|---|---|
| Target Compound Data | Cmax = 55.6 μg/mL at Tmax = 15 h (dose: 434 μmol/kg, salicylic acid equivalent) |
| Comparator Or Baseline | Salicyluric acid (salicylglycine): Cmax ≈ 9.7 μg/mL at Tmax = 5 h (dose: 60 mg/kg, salicylic acid equivalent) |
| Quantified Difference | 5.7-fold higher Cmax; Tmax delayed by 10 hours |
| Conditions | Oral administration in rabbits; salicylic acid plasma concentration measured; doses normalized to salicylic acid equivalent. |
Why This Matters
For research on sustained colonic salicylate release, the dipeptide conjugate provides a fundamentally different Cmax/Tmax profile than the single-amino-acid conjugate, making it the preferred molecular tool for achieving prolonged systemic salicylate levels.
- [1] Nakamura J, Shiota H, Sasaki H, Shibasaki J. Prolonged blood concentration of salicylic acid following the simultaneous oral administration of salicylic acid and salicyluric acid in rabbits. Chem Pharm Bull. 1986;34(6):2624-2627. View Source
- [2] Nakamura J, Asai K, Nishida K, Sasaki H. A novel prodrug of salicylic acid, salicylic acid-glycylglycine conjugate, utilizing the hydrolysis in rabbit intestinal microorganisms. J Pharm Pharmacol. 1992 Sep;44(9):713-6. View Source
